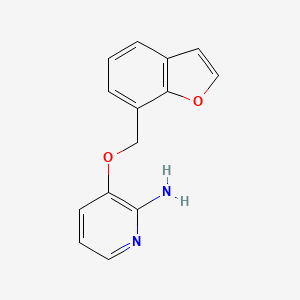![molecular formula C37H46O B12591937 Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- CAS No. 648429-97-4](/img/structure/B12591937.png)
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- is a complex organic compound known for its unique structure and properties. This compound features two azulenyl groups, each substituted with tert-butyl groups at the 3 and 6 positions, connected through a central methanone group. The presence of azulenyl groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- typically involves the reaction of 3,6-bis(1,1-dimethylethyl)azulene with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the methanone group to methylene or other reduced forms.
Substitution: The azulenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in various substituted azulenyl derivatives.
Aplicaciones Científicas De Investigación
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- involves its interaction with specific molecular targets and pathways. The azulenyl groups can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions (e.g., hydrogen bonding, π-π stacking). These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,3-bis(1,1-dimethylethyl)-: A simpler aromatic compound with tert-butyl groups, used as a reference for studying the effects of substitution on aromatic systems.
2,6-di-tert-butylphenol: Known for its antioxidant properties, used in various industrial applications.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-: Another tert-butyl-substituted aromatic compound with distinct chemical properties.
Uniqueness
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- stands out due to its unique structure, combining the properties of azulenyl and tert-butyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
648429-97-4 |
|---|---|
Fórmula molecular |
C37H46O |
Peso molecular |
506.8 g/mol |
Nombre IUPAC |
bis(3,6-ditert-butylazulen-1-yl)methanone |
InChI |
InChI=1S/C37H46O/c1-34(2,3)23-13-17-25-27(19-15-23)31(36(7,8)9)21-29(25)33(38)30-22-32(37(10,11)12)28-20-16-24(35(4,5)6)14-18-26(28)30/h13-22H,1-12H3 |
Clave InChI |
GJKQKATWDFXNFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C2C(=C(C=C2C(C)(C)C)C(=O)C3=C4C=CC(=CC=C4C(=C3)C(C)(C)C)C(C)(C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)

![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)


![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)


![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)

